![molecular formula C26H22O4 B2462307 Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 384364-37-8](/img/structure/B2462307.png)

Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound available from suppliers such as ChemDiv, Inc., and Vitas M Chemical Limited . It is also known by registry numbers ZINC000002106987 .

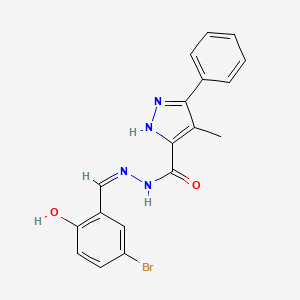

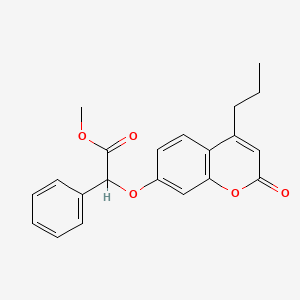

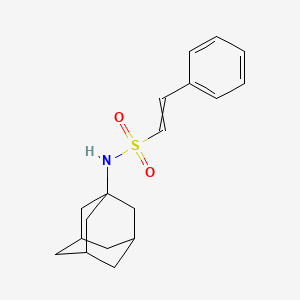

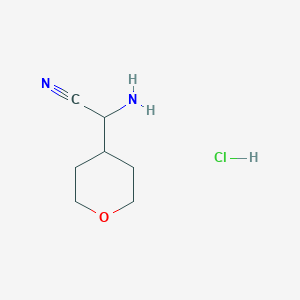

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis . These techniques provide unambiguous evidence for the structure of the synthesized product .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the geometrical structure, the HOMO–LUMO analysis (electrophilicity index), 1H and 13C chemical shifts of a similar compound were calculated by DFT at the B3LYP level with the 6-31++G (d, p) basis set .Scientific Research Applications

Synthesis and Characterization

Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate belongs to a class of compounds known as benzofuran derivatives. These derivatives have been extensively studied for their synthesis and characterization. For example, a study on benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, highlights their synthesis and in vitro anti-HIV activities (Mubarak et al., 2007).

Pharmacological Investigations

These compounds are also subject to pharmacological investigations. A study synthesized new ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates and evaluated their antihypertensive and anti-inflammatory activities (Chikhale et al., 2009).

Antimicrobial Activities

Research on benzofuran-carboxamide derivatives, closely related to the compound , revealed their potential in antimicrobial activities, particularly against Gram-positive and Gram-negative bacteria (Hishmat et al., 1989).

Structural Studies

Structural studies are also a significant area of research. The crystal and molecular structures of similar compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been reported, providing insights into their chemical properties and potential applications (Kaur et al., 2012).

Synthetic Applications

In the realm of synthetic chemistry, these compounds are used in the synthesis of various complex molecules. For example, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues utilized similar benzofuran derivatives (Gentles et al., 1991).

Inhibition of β-Amyloid Aggregation

One specific application in the field of neurology is the inhibition of β-amyloid aggregation. A study described the synthesis of a benzofuran derivative that acts as a potent β-amyloid aggregation inhibitor, highlighting its potential in addressing neurodegenerative diseases (Choi et al., 2003).

Natural Products and Pharmacological Potential

Finally, naturally occurring benzofuran derivatives have been isolated from plants, such as in the study of neolignans from Lobelia Chinensis. These compounds have been analyzed for their structures and potential pharmacological effects (Chen et al., 2010).

Mechanism of Action

While the specific mechanism of action for Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Future Directions

In the field of optoelectronics, similar compounds have been used as hole transporting layers to improve interface characteristics for devices like quantum-dot light-emitting diodes . This suggests that Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate could potentially have applications in this area.

Properties

IUPAC Name |

ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O4/c1-3-18-10-12-19(13-11-18)17-29-21-14-15-23-22(16-21)24(26(27)28-4-2)25(30-23)20-8-6-5-7-9-20/h3,5-16H,1,4,17H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLFQNVABWMQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C=C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)

![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)

![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-phenylchromene-3-carboxamide](/img/structure/B2462241.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2462242.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462247.png)